N-Acetyl-4-aminosalicylic Acid-d3

LC-MS/MS Isotope Dilution Bioanalysis

N-Acetyl-4-aminosalicylic Acid-d3 (MW 198.19) is the deuterated internal standard for precise LC-MS/MS quantification of AcPAS, the primary PAS metabolite. Unlike unlabeled or structural analog IS, this co-eluting SIL-IS experiences identical matrix effects and extraction recovery, eliminating ion suppression/enhancement bias and ensuring FDA/EMA BMV-compliant precision (inter-day CV ≤15% at LLOQ). It is structurally distinct from the 5-isomer (mesalamine pathway), preventing metabolic fate misassignment. Essential for PAS pharmacokinetic profiling in MDR-TB, urinary NAT1 phenotyping, ANDA bioequivalence documentation, and neuro-PK tissue studies. Supplied with full CoA (NMR, HRMS, HPLC purity >95%, isotopic enrichment >98 atom% D) under ISO 9001 quality systems.

Molecular Formula C₉H₆D₃NO₄
Molecular Weight 198.19
Cat. No. B1157130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-4-aminosalicylic Acid-d3
Synonyms4-(Acetylamino)-2-hydroxybenzoic acid-d3_x000B_2-Hydroxy-4-acetamidobenzoic acid-d3_x000B_3-Hydroxy-4-carboxyacetanilide-d3_x000B_4-Acetamido-2-hydroxybenzoic acid-d3_x000B_4-Acetamidosalicylic acid-d3_x000B_N-Acetyl-4-aminosalicylic acid-d3_x000B_N-Acetyl-p-aminosalicylic acid-d3_x000B_NSC
Molecular FormulaC₉H₆D₃NO₄
Molecular Weight198.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-4-aminosalicylic Acid-d3: Deuterated Internal Standard for Quantitative LC-MS/MS Bioanalysis of PAS Metabolites


N-Acetyl-4-aminosalicylic Acid-d3 (CAS: unlabeled 50-86-2; deuterated 2733147-40-3) is a stable-isotope-labeled analog of N-Acetyl-4-aminosalicylic acid (AcPAS), the primary N-acetylated metabolite of the antituberculosis drug para-aminosalicylic acid (PAS). The compound bears three deuterium atoms on the acetyl group, yielding a molecular formula of C₉H₆D₃NO₄ and a molecular weight of 198.19 Da, versus 195.17 Da for the unlabeled form [1]. Supplied as a research-use-only analytical standard with typical purity ≥95% and isotopic enrichment >98 atom% D , it is manufactured under ISO 9001 quality systems and accompanied by a comprehensive Certificate of Analysis, making it suitable for use as an internal standard in LC-MS/MS-based quantitative bioanalysis, method validation, and quality control applications in accordance with FDA and EMA bioanalytical method validation guidelines .

Why N-Acetyl-4-aminosalicylic Acid-d3 Cannot Be Replaced by Structural Analogs or Unlabeled Compound for Regulated Bioanalysis


Substituting N-Acetyl-4-aminosalicylic Acid-d3 with the unlabeled compound (MW 195.17 Da) or a structural analog internal standard introduces distinct sources of analytical error in LC-MS/MS quantification of AcPAS in biological matrices. The unlabeled compound is indistinguishable from endogenous or administered analyte, precluding its use as an internal standard in isotope dilution workflows. Structural analog internal standards, despite sharing similar chemical scaffolds, exhibit differential extraction recovery, chromatographic retention time, and ionization efficiency relative to the target analyte, leading to incomplete correction of matrix effects such as ion suppression or enhancement [1]. A systematic comparison demonstrated that deuterated SIL-IS co-elutes with the analyte and experiences near-identical matrix effects, whereas non-isotopic analogs displayed quantitative bias [2]. Furthermore, the para-substitution pattern (4-isomer) of this compound is structurally distinct from the meta-substituted N-Acetyl-5-aminosalicylic acid (mesalamine metabolite), which follows a different metabolic pathway—interchanging these isomers would misassign metabolic fate in pharmacokinetic or drug interaction studies [3].

Quantitative Differentiation Evidence for N-Acetyl-4-aminosalicylic Acid-d3 Versus Comparators


Mass Spectrometric Discrimination: +3 Da Shift Enables Unambiguous MS1 Separation from Unlabeled AcPAS

N-Acetyl-4-aminosalicylic Acid-d3 provides a +3.02 Da mass shift relative to the unlabeled N-Acetyl-4-aminosalicylic acid (AcPAS, monoisotopic mass 195.05 Da). The protonated molecular ion [M+H]⁺ of the deuterated compound appears at m/z 198.15, clearly resolved from the unlabeled analyte at m/z 195.12 in high-resolution mass spectrometry [1]. By contrast, the structural isomer N-Acetyl-5-aminosalicylic acid-d3 (N-acetyl mesalamine-d3, CAS 93968-79-7) shares an identical nominal mass but differs in retention time and fragmentation pattern, making it unsuitable as an internal standard for AcPAS quantification when chromatographic co-elution is required [2]. In isotope dilution LC-MS/MS, this mass shift allows the deuterated internal standard to be distinguished at the MS1 level without cross-interference, enabling a theoretical limit of quantification (LLOQ) as low as 50 ng/mL in plasma for the unlabeled analyte pair [3].

LC-MS/MS Isotope Dilution Bioanalysis

Isotopic Enrichment and Position-Specific Labeling: Non-Exchangeable Deuterium on the Acetyl Group Prevents Back-Exchange Artifacts

N-Acetyl-4-aminosalicylic Acid-d3 carries three deuterium atoms on the N-acetyl methyl group (C(O)CD₃), which are bonded to carbon and are therefore non-exchangeable in protic solvents such as water, plasma, or urine [1]. This contrasts with deuterium labels placed on heteroatom-bound positions (e.g., -OH, -NH), which are susceptible to hydrogen-deuterium back-exchange and can compromise quantitative accuracy over time. The isotopic enrichment specification for this product is >98 atom% D (typically >99 atom% D by HRMS verification), ensuring less than 2% residual unlabeled species that could contribute to analyte signal background . In comparison, commercially available 4-Aminosalicylic Acid-d3 (the non-acetylated parent drug isotopologue) places deuterium on the aromatic ring, which, while also non-exchangeable, does not match the retention time or chemical properties of the N-acetylated metabolite AcPAS and is thus unsuitable as an internal standard for AcPAS quantification in biological samples [2].

Stable Isotope Labeling Isotopic Purity Back-Exchange

Chromatographic Co-Elution and Matrix Effect Correction: SIL-IS Matches Analyte Behavior, Structural Analogs Do Not

In ESI-LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) can vary substantially across the chromatographic elution window. A deuterated SIL-IS such as N-Acetyl-4-aminosalicylic Acid-d3 co-elutes with the target analyte (AcPAS) because the three-deuterium substitution produces minimal chromatographic isotope effect (<0.05 min retention time difference on a typical 15-minute gradient), exposing both compounds to nearly identical matrix conditions at the moment of ionization [1]. In contrast, structural analog internal standards such as N-propionyl-4-aminosalicylic acid elute at different retention times and may experience markedly different matrix effects. A systematic head-to-head comparison in the literature demonstrated that deuterated SIL-IS generated results with 59.2% lower bias compared to 13C-labeled IS under severe ion suppression conditions, underscoring that even different isotope labels can produce divergent matrix effect correction when retention time shifts occur [2]. Furthermore, the Stokvis et al. (2004) study on Kahalalide F demonstrated that switching from a structural analog IS to a SIL-IS significantly improved assay precision (inter-day CV reduced from >15% to <8%) and accuracy (bias reduced from >20% to <10%) across the calibration range [3].

Matrix Effect Ion Suppression Co-Elution

Isomer Selectivity: 4-AcPAS-d3 vs. 5-AcPAS-d3—Metabolic Pathway Discrimination Is Lost with Isomeric Substitution

N-Acetyl-4-aminosalicylic acid (4-AcPAS) is the primary metabolite of the antituberculosis drug para-aminosalicylic acid (PAS) formed by N-acetyltransferase 1 (NAT1), whereas N-Acetyl-5-aminosalicylic acid (5-AcPAS) is the metabolite of mesalamine (5-ASA), an anti-inflammatory drug used for inflammatory bowel disease. These two positionally isomeric metabolites arise from structurally distinct parent drugs with different therapeutic indications, metabolic enzymes, and pharmacokinetic profiles [1]. In the validated HPLC-fluorescence method of Hong et al. (2011), PAS and 4-AcPAS were quantified with an LLOQ of 50 ng/mL in plasma and 17 ng/g in brain tissue, using chromatographic conditions that separated 4-AcPAS from potential isomeric interferences [2]. Substituting 5-AcPAS-d3 for 4-AcPAS-d3 as an internal standard would introduce an isomeric mismatch, resulting in different chromatographic retention (C18 reversed-phase retention factors differ by approximately 0.5-2.0 min between para- and meta-substituted isomers) and potentially different fragmentation pathways in MS/MS, leading to inaccurate quantification of PAS metabolism [3]. This isomer specificity is critical for pharmacokinetic studies of PAS in tuberculosis treatment and for acetylator phenotyping using PAS as a probe substrate for NAT1 activity in human populations.

Drug Metabolism Isomer Differentiation PAS Pharmacokinetics

Regulatory Alignment: Meets FDA/EMA Requirements for Stable-Isotope-Labeled Internal Standards in Validated Bioanalytical Methods

The FDA Bioanalytical Method Validation Guidance for Industry (2018) and the ICH M10 Guideline on bioanalytical method validation (adopted by FDA in 2022) both recommend the use of stable-isotope-labeled internal standards (SIL-IS) as the preferred approach for quantitative LC-MS/MS assays, stating that SIL-IS should be added to every sample (calibrator, QC, unknown) prior to extraction to correct for analyte loss during sample preparation, chromatographic separation, and ionization [1]. N-Acetyl-4-aminosalicylic Acid-d3, manufactured under ISO 9001 quality systems with comprehensive Certificates of Analysis including identity (NMR, HRMS), purity (HPLC, ≥95%), and isotopic enrichment (>98 atom% D), meets these regulatory requirements for use as a SIL-IS . In contrast, structural analog internal standards are considered a fallback option by regulatory guidance only when SIL-IS is not available, and their use requires additional justification and demonstration of equivalent performance during method validation—a burden that can delay regulatory submission timelines [2]. The commercial availability of N-Acetyl-4-aminosalicylic Acid-d3 from multiple ISO-certified suppliers (Toronto Research Chemicals, MedChemExpress, Clearsynth) with documented batch-to-batch consistency eliminates this regulatory risk.

Bioanalytical Method Validation FDA Guidance EMA M10 Guideline

N-Acetyl-4-aminosalicylic Acid-d3: High-Impact Application Scenarios in Drug Metabolism, Pharmacokinetics, and Regulated Bioanalysis


Validated LC-MS/MS Quantification of AcPAS in Plasma and Urine for PAS Pharmacokinetic Studies in Tuberculosis Patients

N-Acetyl-4-aminosalicylic Acid-d3 serves as the isotope dilution internal standard for quantifying the major PAS metabolite AcPAS in human plasma and urine, enabling precise pharmacokinetic profiling of PAS in multidrug-resistant tuberculosis treatment regimens. The validated HPLC method of Hong et al. (2011) achieved LLOQs of 50 ng/mL (plasma) and 17 ng/g (tissue) for both PAS and AcPAS using fluorescence detection; the introduction of this deuterated SIL-IS into an LC-MS/MS workflow further improves precision to meet FDA BMV guidance criteria for inter-day CV ≤15% at LLOQ [1]. This application directly addresses the clinical need to understand PAS exposure-toxicity relationships, as high AcPAS concentrations have been implicated in gastrointestinal intolerance [2].

NAT1 Acetylator Phenotyping Using PAS as a Probe Substrate in Clinical Pharmacology Studies

N-Acetyl-4-aminosalicylic Acid-d3 functions as the internal standard for absolute quantification of urinary AcPAS in NAT1 phenotyping assays. Cummins et al. (1997) established capillary zone electrophoresis for simultaneous determination of PAS and N-acetyl-PAS in human urine without sample pretreatment, demonstrating that the urinary PAS/AcPAS ratio reflects monomorphic NAT1 activity [1]. The deuterated SIL-IS eliminates matrix variability from urine (high salt content, variable pH, diverse endogenous interferences), enabling high-throughput NAT1 phenotyping in population pharmacokinetic studies where acetylation status may influence PAS efficacy and toxicity in tuberculosis treatment.

Bioanalytical Method Validation for ANDA Regulatory Submissions of PAS Formulations

For Abbreviated New Drug Application (ANDA) submissions requiring demonstration of bioequivalence between generic and reference PAS formulations, N-Acetyl-4-aminosalicylic Acid-d3 provides a regulatory-compliant SIL-IS that satisfies FDA and ICH M10 guidance requirements [1]. The compound's availability with full Certificate of Analysis including identity confirmation by NMR and HRMS, purity determination by HPLC, and isotopic enrichment verification (>98 atom% D) supports the documentation package required for method validation reports in regulatory submissions [2]. Using a structural analog IS instead would require additional validation experiments and justification, potentially extending CRO study timelines by 2-4 weeks.

Brain Penetration and Neuropharmacokinetic Studies of PAS in Manganese-Induced Parkinsonism Models

The validated method of Hong et al. (2011) demonstrated that AcPAS concentrations in brain tissue exceed PAS concentrations following intravenous administration in rats, suggesting active transport or preferential brain retention of the acetylated metabolite [1]. N-Acetyl-4-aminosalicylic Acid-d3 enables accurate quantification of AcPAS in brain tissue homogenates for neuropharmacokinetic studies of PAS in manganese-induced parkinsonian syndrome models. The matrix effect correction provided by the co-eluting deuterated SIL-IS is particularly critical in tissue homogenates, where phospholipid content causes severe ion suppression in ESI-LC-MS/MS that varies across brain regions (cortex vs. striatum vs. cerebellum).

Quote Request

Request a Quote for N-Acetyl-4-aminosalicylic Acid-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.